molecular formula C24H24FN5OS B2481033 1-(azepan-1-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 946276-19-3

1-(azepan-1-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2481033
CAS No.: 946276-19-3
M. Wt: 449.55
InChI Key: HHNOXQZOEASWRW-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a heterocyclic compound featuring a triazole core substituted with a 4-fluorophenyl group at position 4 and an indole moiety at position 3. The triazole ring is further functionalized with a thioether linkage to an ethanone group, which is connected to an azepane (7-membered nitrogen-containing ring). While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with well-documented synthetic strategies and bioactivity trends observed in analogs (see Table 1).

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5OS/c25-17-9-11-18(12-10-17)30-23(20-15-26-21-8-4-3-7-19(20)21)27-28-24(30)32-16-22(31)29-13-5-1-2-6-14-29/h3-4,7-12,15,26H,1-2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNOXQZOEASWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(azepan-1-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C22H23FN2O3SC_{22}H_{23}FN_2O_3S, with a molecular weight of 414.5 g/mol. The structural components include an azepane ring, a triazole moiety, and a fluorophenyl group, which are known to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC22H23FN2O3SC_{22}H_{23}FN_2O_3S
Molecular Weight414.5 g/mol
CAS Number946246-39-5

Anticancer Properties

Recent studies have indicated that compounds containing triazole and indole structures exhibit significant anticancer activity. For instance, the introduction of a triazole ring in similar compounds has been shown to enhance their potency against various cancer cell lines. In vitro assays demonstrated that derivatives with triazole scaffolds had lower IC50 values compared to their parent compounds, suggesting improved efficacy in inhibiting cell proliferation in cancer models .

Case Study:
A study involving the synthesis of triazole-containing compounds reported an IC50 value of 9.6 μM against human microvascular endothelial cells (HMEC-1), demonstrating the potential for these compounds to target tumor vasculature effectively . Further research is required to evaluate the specific activity of this compound in similar contexts.

Antiviral Activity

The bioisosteric replacement of amide bonds with triazole moieties has been linked to enhanced antiviral activity against HIV and other viruses. This modification allows for better interaction with viral proteins, potentially inhibiting their function . Given the structure of the compound , it may exhibit similar antiviral properties, warranting further investigation into its mechanism of action against viral pathogens.

The biological activity of this compound is hypothesized to stem from its ability to interact with various cellular targets:

  • Enzyme Inhibition: The presence of the triazole group may facilitate binding to enzyme active sites, disrupting normal enzymatic functions.
  • Receptor Modulation: The azepane structure can influence receptor binding affinity and selectivity, impacting signaling pathways involved in cell growth and survival.

Research Findings

Several studies have explored the structure-activity relationship (SAR) for compounds similar to this compound. Notably:

  • Triazole as a Bioisostere: Replacing traditional functional groups with triazole has shown improved bioactivity in multiple assays.
  • Indole Derivatives: Indoles are known for their diverse pharmacological properties; thus, their incorporation into new compounds could enhance therapeutic profiles .

Comparison with Similar Compounds

Key Observations :

  • Triazole vs. Tetrazole/Pyrazolone Cores: The triazole in the target compound offers distinct electronic and steric properties compared to tetrazole (more electron-deficient) or pyrazolone (enol-keto tautomerism) cores .
  • Substituent Effects: The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to chlorophenyl or unsubstituted phenyl groups .
  • Azepane vs. Piperazine : The 7-membered azepane ring likely increases molecular flexibility and solubility compared to piperazine analogs .

Example Protocol (Inferred) :

Synthesize 4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol via cyclization.

Deprotonate the thiol with Cs₂CO₃ in DMF to form the thiolate.

React with 1-(azepan-1-yl)-2-chloroethanone to form the thioether linkage .

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